

# initial studies on the efficacy of Climarapro for vasomotor symptoms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Climarapro*  
Cat. No.: *B12716886*

[Get Quote](#)

An In-depth Technical Guide on the Initial Efficacy Studies of **Climarapro** for Vasomotor Symptoms

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial clinical studies on the efficacy of **Climarapro**® (estradiol/levonorgestrel transdermal system) for the treatment of moderate to severe vasomotor symptoms associated with menopause. The data presented is derived from a pivotal 12-week, randomized, double-blind, placebo-controlled, multicenter clinical trial.

## Data Presentation: Efficacy in Reducing Vasomotor Symptoms

The primary efficacy of **Climarapro** was evaluated by the reduction in the frequency and severity of moderate to severe hot flushes compared to a placebo. The following tables summarize the quantitative data from the key clinical trial.[\[1\]](#)

Table 1: Mean Daily Number of Moderate to Severe Hot Flushes (Intent-to-Treat Population)

| Timepoint | Climarapro (0.045 mg estradiol / 0.015 mg levonorgestrel per day) | Placebo                            |
|-----------|-------------------------------------------------------------------|------------------------------------|
| Baseline  | 10.13 (n=92)                                                      | 10.8 (n=88)                        |
| Week 4    | 2.74 (73% reduction from baseline)                                | 6.16 (43% reduction from baseline) |
| Week 8    | 1.22 (n=80)                                                       | 5.35 (n=73)                        |
| Week 12   | 1.01 (90% reduction from baseline)                                | 5.62 (48% reduction from baseline) |

P-value for comparison with placebo was <0.001 at weeks 4 and 12.[\[1\]](#)

Table 2: Mean Daily Severity of Moderate to Severe Hot Flushes (Intent-to-Treat Population)

| Timepoint | Climarapro (0.045 mg estradiol / 0.015 mg levonorgestrel per day) | Placebo     |
|-----------|-------------------------------------------------------------------|-------------|
| Baseline  | 2.48 (n=92)                                                       | 2.42 (n=89) |
| Week 12   | Statistically significant reduction from baseline                 | -           |

**Climarapro** demonstrated a statistically significant reduction in the severity of moderate to severe hot flushes at week 12 compared to placebo (P<0.001).[\[1\]](#)

## Experimental Protocols

The pivotal study was a 12-week, randomized, double-blind, multicenter clinical trial designed to assess the efficacy of **Climarapro** in postmenopausal women experiencing moderate to severe vasomotor symptoms.

### Study Design:

- Participants: 183 postmenopausal women with an average age of 52 years were enrolled.[\[1\]](#)

- Inclusion Criteria: Participants were experiencing moderate to severe vasomotor symptoms.
- Treatment Arms:
  - Active Treatment Group: Application of the **Climarapro** transdermal system, delivering a nominal 0.045 mg of estradiol and 0.015 mg of levonorgestrel per day.[2]
  - Placebo Group: Application of a matching placebo transdermal system.
- Randomization and Blinding: Subjects were randomly assigned to either the active treatment or placebo group in a double-blind fashion, meaning neither the participants nor the investigators knew which treatment was being administered.
- Duration: The treatment period was 12 weeks.[1]
- Primary Endpoints: The co-primary efficacy endpoints were the mean change from baseline in the frequency and severity of moderate to severe vasomotor symptoms at weeks 4 and 12.
- Data Collection: Participants recorded the frequency and severity of their hot flushes in a daily diary.

## Mechanism of Action and Experimental Workflow

**Climarapro** is a hormone replacement therapy that combines estradiol, an estrogen, and levonorgestrel, a progestin.[3] The therapeutic effect on vasomotor symptoms is achieved by restoring circulating levels of estrogen, which are diminished during menopause. Estrogen plays a crucial role in the thermoregulatory centers of the brain. The decline in estrogen is thought to lead to a narrowing of the thermoneutral zone, making women more sensitive to slight changes in core body temperature and triggering the physiological responses of hot flushes and sweating. By replenishing estrogen levels, **Climarapro** helps to stabilize the thermoregulatory center and alleviate these symptoms. The addition of levonorgestrel is to prevent endometrial hyperplasia in women with a uterus.

Below is a diagram illustrating the workflow of the pivotal 12-week clinical trial.



[Click to download full resolution via product page](#)

Caption: Workflow of the 12-week pivotal clinical trial of **Climarapro**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Clinical Trials | Climara Pro® (estradiol/levonorgestrel transdermal system) [hcp.climarapro.com]
- 2. About Climara Pro® Treatment for Menopausal VMS | HCP Site [hcp.climarapro.com]
- 3. Climara Pro® Treatment for Menopausal Vasomotor Symptoms | Official HCP Site [hcp.climarapro.com]
- To cite this document: BenchChem. [initial studies on the efficacy of Climarapro for vasomotor symptoms]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12716886#initial-studies-on-the-efficacy-of-climarapro-for-vasomotor-symptoms>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)